molecular formula C18H17F2N3O2 B2401204 1-(2-Fluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 954636-78-3

1-(2-Fluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No.: B2401204
CAS No.: 954636-78-3
M. Wt: 345.35
InChI Key: CRTKLEDOCBBLFI-UHFFFAOYSA-N
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Description

This compound, 1-(2-Fluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea, is a novel pyrrolidinone urea derivative investigated for its potential as a Formyl Peptide Receptor 2 (FPR2) agonist . FPR2 is a G protein-coupled receptor primarily expressed on phagocytic leukocytes and is a key player in modulating host defense, inflammation, and the initiation of resolution pathways . Activation of FPR2 by agonists like this one triggers intracellular cascades, including Gi coupling and calcium mobilization, which can lead to the dampening of pro-inflammatory responses and the promotion of tissue repair . In preclinical research, FPR2 agonists have shown promise in models of chronic inflammatory diseases, such as atherosclerosis and heart failure, where they may enhance wound healing post-myocardial infarction and diminish adverse myocardial remodeling . Their therapeutic utility also extends to models of respiratory conditions like chronic obstructive pulmonary disease (COPD), as well as central nervous system disorders such as stroke, by potentially mitigating ischemia-reperfusion injury . By mimicking the pro-resolving actions of endogenous FPR2 ligands, this compound provides researchers with a valuable tool to study the resolution of inflammation and develop new therapeutic strategies for a range of inflammatory and tissue-injury related pathologies .

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O2/c19-13-5-7-14(8-6-13)23-11-12(9-17(23)24)10-21-18(25)22-16-4-2-1-3-15(16)20/h1-8,12H,9-11H2,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTKLEDOCBBLFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-Fluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a urea derivative that has attracted attention due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula of the compound is C19H19F2N3OC_{19}H_{19}F_2N_3O with a molecular weight of approximately 357.37 g/mol. The presence of fluorine atoms in the structure often enhances the biological activity through improved interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of urea derivatives, including the compound . It has been evaluated against various bacterial strains, including:

  • Escherichia coli
  • Klebsiella pneumoniae
  • Acinetobacter baumannii
  • Pseudomonas aeruginosa
  • Staphylococcus aureus

The compound exhibited variable levels of growth inhibition across these strains, with notable effectiveness against Acinetobacter baumannii , which is significant due to its clinical relevance as a multidrug-resistant pathogen .

Bacterial StrainInhibition Percentage
Escherichia coliModerate
Klebsiella pneumoniaeModerate
Acinetobacter baumanniiHigh (94.5%)
Pseudomonas aeruginosaPoor
Staphylococcus aureusModerate

The mechanism by which this compound exerts its antimicrobial effects likely involves interference with bacterial cell wall synthesis or enzymatic processes critical for bacterial survival. The fluorine substituents may enhance lipophilicity, facilitating better membrane penetration and interaction with target sites.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the urea moiety and the introduction of fluorine atoms significantly influence biological activity. For instance, compounds with additional fluorine substitutions often show increased potency against resistant strains. The presence of the pyrrolidine ring also contributes to enhanced binding affinity to microbial targets .

Case Studies

  • Study on Antimicrobial Efficacy : A detailed investigation was conducted where various urea derivatives were synthesized and screened for antimicrobial activity. The study found that derivatives similar to this compound showed promising results, particularly against resistant strains like Acinetobacter baumannii .
  • Molecular Docking Studies : Molecular docking simulations revealed that the compound binds effectively to key bacterial enzymes, suggesting a potential pathway for drug development aimed at overcoming resistance mechanisms .

Scientific Research Applications

The compound exhibits significant biological activity, primarily through its interaction with various biological targets. Its potential applications can be categorized into the following areas:

Anti-inflammatory Activity

Research indicates that this compound can modulate inflammatory responses by interacting with specific receptors involved in immune regulation.

  • Mechanism of Action: The compound is believed to modulate the N-formyl peptide receptor-like 1 (FPRL-1), which plays a crucial role in the resolution of inflammation. Activation of FPRL-1 has been associated with:
    • Inhibition of polymorphonuclear neutrophils (PMNs) and eosinophils migration.
    • Promotion of monocyte migration for the clearance of apoptotic cells.
    • Downregulation of tissue-damaging inflammatory signals.

Cancer Therapy

The compound has shown promise in cancer immunotherapy by enhancing anti-tumor immunity.

  • Mechanism of Action: It is linked to the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a critical role in immune suppression within the tumor microenvironment.

Case Studies:

  • A study demonstrated that modifications to similar urea derivatives significantly influenced their binding affinity and activity against IDO1, suggesting that compounds like 1-(2-Fluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea could effectively reduce inflammation and promote resolution in inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeMechanism/TargetReference
Anti-inflammatoryFPRL-1 receptor modulation
IDO1 InhibitionImmune modulation
Cancer ImmunotherapyEnhanced T-cell activation

Pharmacokinetics

The pharmacokinetic profile suggests good absorption and distribution within biological tissues. The metabolic pathways primarily involve liver enzymes, which are essential for determining the therapeutic efficacy and safety profiles of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Urea Derivatives

The following table summarizes key structural features and reported activities of analogous compounds:

Compound Name/Structure Substituents/Modifications Biological Activity Reference
Target Compound 2-fluorophenyl, 4-fluorophenyl-pyrrolidinone, urea linkage Not explicitly stated -
1-(4-(3-chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea Chloro-fluorophenoxy, dimethoxyphenyl, pyridinyl, methylurea Glucokinase activator
(E)-1-(4-((1-(4-chlorobenzyl)-5-ethyl-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea Chlorobenzyl-triazinan-ylidene, phenoxy-pyridinyl, methylurea Potential analgesic
1-(2-hydroxymethylphenyl)-3-(3-trifluoromethoxyphenyl)urea (EP 4121415) Hydroxymethylphenyl, trifluoromethoxyphenyl, urea linkage Antiepileptic, antipsychotic
1-(3-chloro-5-methoxyphenyl)-3-(2-hydroxymethylphenyl)urea (EP 4121415) Chloro-methoxyphenyl, hydroxymethylphenyl, urea linkage Antiepileptic, antipsychotic

Key Structural Differences and Implications

Fluorination vs. Other Halogens: The target compound’s 2- and 4-fluorophenyl groups enhance metabolic stability and lipophilicity compared to chloro- or bromo-substituted analogs (e.g., EP 4121415 compounds). Fluorine’s electronegativity may improve receptor binding through polar interactions .

Pyrrolidinone Ring vs. Heterocyclic Moieties: The pyrrolidinone ring in the target compound introduces a rigid, hydrogen-bond-accepting motif absent in pyridinyl- or triazinan-based analogs (). This could enhance target selectivity, particularly in enzymes or receptors requiring cyclic amide interactions. Pyridinyl or phenoxy groups (e.g., glucokinase activators in ) may prioritize solubility and π-π stacking interactions, favoring metabolic enzyme activation over CNS targets.

Hydroxymethylphenyl substituents (EP 4121415) increase hydrophilicity, which may enhance solubility but limit CNS penetration compared to the target compound’s fluorinated aromatic system.

Q & A

Q. What are the recommended synthetic routes for this compound in laboratory settings?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the pyrrolidinone core via cyclization of 4-fluorophenyl-substituted intermediates under acidic or basic conditions .
  • Step 2: Introduction of the fluorophenyl urea moiety via coupling of 2-fluorophenyl isocyanate with the pyrrolidinone intermediate. Reaction conditions (e.g., solvent: DMF, temperature: 0–25°C) must be tightly controlled to avoid side reactions .
  • Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H/13C NMR to verify substituent positions (e.g., fluorophenyl proton shifts at δ 7.1–7.4 ppm; pyrrolidinone carbonyl at ~170 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (expected: ~371.34 g/mol) and isotopic patterns matching fluorine content .
  • HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by area normalization) .

Q. What preliminary biological assays are appropriate to evaluate its potential therapeutic applications?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ kit for kinase activity) at varying concentrations (1–100 µM) to calculate IC50 values .
  • Cytotoxicity Screening: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure to determine EC50 .
  • Receptor Binding Studies: Radioligand displacement assays (e.g., using [3H]-labeled antagonists) to assess affinity for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can conflicting data regarding the biological activity of structurally similar urea derivatives be reconciled in SAR studies?

Methodological Answer:

  • Systematic Substituent Variation: Compare analogs with halogen (F vs. Cl) or positional (para- vs. meta-fluorophenyl) differences to isolate electronic/steric effects .
  • Dose-Response Analysis: Use Hill slope calculations to distinguish partial agonism vs. competitive inhibition in dose-dependent assays .
  • Computational Docking: Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses and explain discrepancies in activity .

Q. What strategies are effective in optimizing the reaction yield of multi-step syntheses involving fluorinated phenyl groups?

Methodological Answer:

  • Protecting Group Strategies: Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during fluorophenyl coupling steps .
  • Catalytic Optimization: Screen palladium catalysts (e.g., Pd(OAc)2 with XPhos ligand) for Suzuki-Miyaura cross-coupling of fluorinated aryl halides .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of fluorinated intermediates, reducing side-product formation .

Q. What computational approaches are recommended for predicting the binding affinity of this compound to target enzymes?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing binding .
  • Free Energy Perturbation (FEP): Quantify ΔΔG values for fluorophenyl vs. non-fluorinated analogs to predict affinity changes .
  • Crystallographic Validation: Co-crystallize the compound with target enzymes (e.g., crystallography resolution ≤2.0 Å) to validate docking predictions .

Data Contradiction Analysis

  • Example Issue: Discrepancies in reported IC50 values for kinase inhibition across analogs.
    • Resolution: Control for assay variables (e.g., ATP concentration, incubation time) and validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

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